molecular formula C11H20N2O2 B11888521 tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate

tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate

Katalognummer: B11888521
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: MWTHZUMWDMOWQO-GZMMTYOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (1S,3R)-5-azaspiro[24]heptan-1-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by a spirocyclic structure, which is a unique feature that contributes to its distinct chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic amine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines or alcohols .

Wirkmechanismus

The mechanism by which tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The spirocyclic structure of the compound allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (1S,3R)-5-azaspiro[2.4]heptan-1-ylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties that are not observed in simpler carbamate compounds .

Eigenschaften

Molekularformel

C11H20N2O2

Molekulargewicht

212.29 g/mol

IUPAC-Name

tert-butyl N-[(2S,3R)-5-azaspiro[2.4]heptan-2-yl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(8)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-,11+/m0/s1

InChI-Schlüssel

MWTHZUMWDMOWQO-GZMMTYOYSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@]12CCNC2

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC12CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.